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Compound of Interest

Compound Name: 2-(4-Fluorophenyl)benzoic acid

Cat. No.: B157549

CAS Number: 1841-57-2

This technical guide provides a comprehensive overview of 2-(4-Fluorophenyl)benzoic acid,
a fluorinated biaryl carboxylic acid of interest to researchers, scientists, and professionals in
drug development and materials science. This document outlines its chemical properties,
synthesis, potential biological activities, and relevant experimental methodologies.

Chemical and Physical Properties

2-(4-Fluorophenyl)benzoic acid, also known as 4'-Fluoro-[1,1'-biphenyl]-2-carboxylic acid, is
a white crystalline solid. The incorporation of a fluorine atom onto the phenyl ring significantly

influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a
valuable building block in medicinal chemistry and organic synthesis.

Table 1: Physicochemical and Computational Data for 2-(4-Fluorophenyl)benzoic acid
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Property Value

CAS Number 1841-57-2

Molecular Formula Ci13HoFO2

Molecular Weight 216.21 g/mol

Melting Point >225°C

Boiling Point 340.9 °C at 760 mmHg
Appearance White crystalline solid
Topological Polar Surface Area (TPSA) 37.3 A2

logP (calculated) 3.19

Hydrogen Bond Donors 1

Hydrogen Bond Acceptors 2

Rotatable Bonds 2

Synthesis of 2-(4-Fluorophenyl)benzoic Acid

The primary synthetic route to 2-(4-Fluorophenyl)benzoic acid is through a palladium-
catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful and versatile
method for forming carbon-carbon bonds, particularly for the creation of biaryl systems. The
general scheme involves the coupling of a 2-halobenzoic acid derivative with a 4-
fluorophenylboronic acid.

Representative Experimental Protocol: Suzuki-Miyaura
Coupling

The following is a representative protocol for the synthesis of 2-arylbenzoic acids, adapted for
the specific synthesis of 2-(4-Fluorophenyl)benzoic acid. This protocol is based on
established methodologies for sterically hindered substrates.

Materials:
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e 2-Bromobenzoic acid (1.0 equivalent)

e 4-Fluorophenylboronic acid (1.2 equivalents)

o Palladium(ll) acetate [Pd(OAc)z] (0.02 equivalents)

o 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.04 equivalents)

e Potassium phosphate (KsPOa4), anhydrous (3.0 equivalents)

e Toluene, anhydrous

e 1 M Hydrochloric acid (HCI)

o Ethyl acetate

 Brine (saturated NaCl solution)

¢ Anhydrous magnesium sulfate (MgSOQOa)

Procedure:

o Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux
condenser, add 2-bromobenzoic acid, 4-fluorophenylboronic acid, and anhydrous potassium
phosphate.

o Catalyst Addition: In a separate vial, pre-mix palladium(ll) acetate and RuPhos in a small
amount of anhydrous toluene. Add this catalyst mixture to the reaction flask.

e Solvent Addition and Degassing: Add anhydrous toluene to the reaction flask to achieve a
concentration of approximately 0.1 M with respect to the 2-bromobenzoic acid. Degas the
reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.

e Reaction: Heat the reaction mixture to 100 °C under an inert atmosphere (argon or nitrogen)
and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer
chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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o Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the
mixture to a pH of approximately 2-3 with 1 M HCI.

o Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl
acetate (3 x 50 mL).

 Purification: Combine the organic layers, wash with brine, and dry over anhydrous
magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure
using a rotary evaporator. The crude product can be further purified by recrystallization or
flash column chromatography on silica gel.

Synthesis Workflow Diagram

2-(4-Fluoropheny)benzoic acid

Click to download full resolution via product page

A representative workflow for the synthesis of 2-(4-Fluorophenyl)benzoic acid.

Potential Biological Activities and Applications

While specific biological data for 2-(4-Fluorophenyl)benzoic acid is not extensively
documented in publicly available literature, the structural motif is common in compounds with a
wide range of pharmacological activities. The introduction of fluorine can enhance metabolic
stability and binding affinity to biological targets. Derivatives of fluorinated benzoic acids are
being investigated for various therapeutic applications.

Anticancer and Antimicrobial Potential

Derivatives of benzoic acid and fluorinated aromatic compounds have shown promise as both
anticancer and antimicrobial agents. For instance, certain fluorophenyl-substituted pyrazole
derivatives have demonstrated potent antibacterial activity, with Minimum Inhibitory
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Concentrations (MICs) as low as 0.5 pg/mL against various Gram-positive bacteria. Similarly,
other benzoic acid derivatives have been evaluated for their anticancer properties, with some
showing ICso values in the low micromolar range against cell lines like MCF-7 (human breast
adenocarcinoma).

Table 2: Representative Biological Activity of Structurally Related Compounds

Compound Class Activity Type Target/Organism Potency (ICso / MIC)
Fluorophenyl- ] ) MIC as low as 1

] Antibacterial S. aureus
substituted pyrazoles pg/mL

Benzoic acid-triazole

_ Anticancer MCF-7 cells ICs0: 15.6 uM
hybrids
Sulfonamido-benzoic ]

) o Anticancer HT-29 cells ICs0: 3.9 uM

acid derivatives
Fluorinated
benzofuran Anticancer HCT116 cells ICs0: 19.5 M
derivatives

Note: The data in this table is for structurally related compounds and should not be directly
attributed to 2-(4-Fluorophenyl)benzoic acid itself without specific experimental validation.

Mechanism of Action Considerations

The mechanism of action for benzoic acid derivatives can be diverse. In antimicrobial
applications, they may disrupt cellular processes through their acidic nature or by inhibiting key
enzymes, such as those involved in folate synthesis. In the context of cancer, potential
mechanisms could involve the inhibition of enzymes like histone deacetylases (HDACS) or
interference with specific signaling pathways that are crucial for cancer cell proliferation and
survival.

Due to the lack of specific data for 2-(4-Fluorophenyl)benzoic acid, a signaling pathway
diagram cannot be provided at this time. Further research is required to elucidate its specific
biological targets and mechanisms of action.
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Spectroscopic Data Interpretation

While specific spectra for 2-(4-Fluorophenyl)benzoic acid are not provided, the expected
characteristic peaks based on its structure are outlined below.

Infrared (IR) Spectroscopy

The IR spectrum of 2-(4-Fluorophenyl)benzoic acid is expected to show the following
characteristic absorption bands:

O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm™1,
characteristic of the hydrogen-bonded hydroxyl group.

e C-H Stretch (Aromatic): Peaks typically appear just above 3000 cm~1.

e C=0 Stretch (Carbonyl): A strong, sharp absorption band between 1720-1680 cm~1.

o C=C Stretch (Aromatic): Multiple bands in the 1600-1450 cm~1 region.

e C-O Stretch (Carboxylic Acid): A peak in the 1320-1210 cm~? range.

C-F Stretch: A strong absorption typically found in the 1250-1000 cm~1 region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The spectrum would show complex multiplets in the aromatic region (typically 7.0-
8.2 ppm). The carboxylic acid proton would appear as a broad singlet far downfield (often
>10 ppm).

e 13C NMR: The spectrum would display signals for the carbonyl carbon (typically >165 ppm)
and multiple signals in the aromatic region (115-165 ppm). The carbon atom directly bonded
to the fluorine atom would show a large coupling constant (*JC-F).

Conclusion

2-(4-Fluorophenyl)benzoic acid is a valuable chemical intermediate with significant potential
in the fields of pharmaceutical development and materials science. Its synthesis is readily
achievable through established methods like the Suzuki-Miyaura cross-coupling. While specific
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biological data for this compound is limited, its structural features suggest that it is a promising
scaffold for the design of novel therapeutic agents, particularly in the areas of oncology and
infectious diseases. Further investigation into its biological activity and mechanism of action is
warranted to fully explore its potential.

 To cite this document: BenchChem. [An In-depth Technical Guide to 2-(4-
Fluorophenyl)benzoic Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b157549#2-4-fluorophenyl-benzoic-acid-cas-number-
lookup]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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